molecular formula C23H23FN2O4S2 B2846616 N1-(4-fluorophenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide CAS No. 896341-34-7

N1-(4-fluorophenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide

Cat. No. B2846616
M. Wt: 474.57
InChI Key: COKQADWFBLYFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involves confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Another example is the synthesis of 2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one, which involves a reaction monitored by silica gel thin layer chromatography (TLC, 254 nm) .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For instance, the molecular structure of fentanyl, a related compound, is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function .


Chemical Reactions Analysis

The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .


Physical And Chemical Properties Analysis

Thiophene, a component of the compound, has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Role in Neuropharmacology and Behavioral Studies

Compounds structurally related to N1-(4-fluorophenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide, such as orexin receptor antagonists, have been investigated for their effects on compulsive food consumption and potential applications in treating binge eating disorders. These studies indicate a significant role for orexin-1 receptor mechanisms in compulsive eating behaviors, suggesting potential therapeutic applications in eating disorders with a compulsive component (Piccoli et al., 2012).

Analytical Chemistry and Sensor Development

In analytical chemistry, derivatives of the compound have been utilized in the development of fluorescent probes and sensors. For example, fluorescent diarylethenes have shown promise in solvatochromism studies, where changes in solvent polarity lead to dramatic shifts in fluorescence color. This property is valuable for developing molecular probes capable of reporting on the microenvironment's polarity, with applications ranging from super-resolution fluorescence imaging to biological cell and materials science research (Morimoto et al., 2018).

Material Science and Polymer Research

The structural motifs found in N1-(4-fluorophenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide are prevalent in materials science, particularly in the synthesis of conductive polymers and electrochromic materials. These studies leverage the electronic properties of thiophene-based compounds to enhance the electrochromic properties and conductive nature of polymers, showing significant potential for applications in photonic devices and solar cells (Cheng et al., 2014).

Synthesis and Chemical Characterization

Research into the synthesis and characterization of structurally related compounds has provided insights into their potential applications. Studies have focused on developing novel synthetic methodologies and characterizing new compounds through analytical techniques, laying the groundwork for the further exploration of their utility in various scientific and industrial applications (Mamedov et al., 2016).

Safety And Hazards

This specific compound is not intended for human or veterinary use and is for research use only. It’s important to handle it with care and follow all safety protocols.

Future Directions

The future directions of research on similar compounds involve the discovery and development of new molecules from natural or synthetic sources with novel mode of action to treat microbial infections and cancer . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c1-16-4-10-19(11-5-16)32(29,30)21(20-3-2-14-31-20)15-26-23(28)22(27)25-13-12-17-6-8-18(24)9-7-17/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKQADWFBLYFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorophenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide

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